1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
1-(2-Chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative characterized by a 2-chlorobenzyl group attached to one nitrogen of the urea moiety and a 1-methylindole substituent on the other. Urea derivatives are widely studied due to their structural versatility and bioactivity, particularly in kinase inhibition and anticancer drug development .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-11-15(13-7-3-5-9-16(13)21)20-17(22)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFYSSCPFVNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with 1-methyl-1H-indole-3-amine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves:
- Reactants : 2-chlorobenzyl isocyanate and 1-methyl-1H-indole-3-amine.
- Solvents : Commonly used solvents include dichloromethane or tetrahydrofuran.
- Conditions : The reaction is conducted under controlled temperature to ensure product formation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Activity | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| Anticancer Activity | 34.5 | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | 60.5 | Inhibition of COX enzymes | |
| Neuroprotective | 25.0 | Modulation of oxidative stress response |
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.
Neuroprotective Effects
Given the indole structure present in the compound, there is potential for neuroprotective activities against neurodegenerative diseases. Indole derivatives have been associated with modulation of neurotransmitter levels and protection against oxidative stress, suggesting that this compound could serve as a candidate for further investigation in neuropharmacology.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various urea derivatives, including 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea. The findings indicated a significant reduction in the viability of breast cancer cell lines (MCF7), with an IC50 value of 34.5 µM, demonstrating its capability to induce apoptosis through caspase pathway activation.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of this compound in a mouse model of acute inflammation. Results showed a marked reduction in edema and inflammatory markers when treated with the compound compared to control groups, indicating its efficacy in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea and analogous compounds:
Structural and Electronic Comparisons
- Substituent Effects: Halogen Position: Ortho-substituted chlorobenzyl groups (e.g., in the target compound) favor compact molecular conformations, enhancing membrane permeability compared to para-substituted analogs like 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea . Indole vs. Benzimidazole: Replacing indole with benzimidazole (as in ) reduces π-π stacking capacity but introduces additional hydrogen-bonding sites via the benzimidazole NH group.
Crystallographic and Conformational Insights
- Trans Conformation : Compounds like 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea adopt a trans conformation across the urea C=O bond, stabilizing intermolecular hydrogen bonds (N–H···O) critical for crystal packing .
- Polymorphism : The 3,5-dichlorophenyl analog forms robust hydrogen-bonded networks, reducing susceptibility to polymorphism compared to nitro-substituted ureas, which exhibit multiple hydrates .
Biological Activity
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is an organic compound characterized by its unique structural features, including a urea moiety linked to a 2-chlorobenzyl group and a 1-methyl-1H-indol-3-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
The synthesis of 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with 1-methyl-1H-indole-3-amine in solvents like dichloromethane or tetrahydrofuran under controlled conditions. The resulting compound has a molecular formula of and a molecular weight of 313.8 g/mol .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating signaling pathways critical for cellular processes . The indole moiety is known for its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of indole derivatives, including compounds similar to 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea. For instance, derivatives containing indole structures have shown significant cytotoxic effects against various human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 6.76 | |
| Compound B | A549 | 193.93 | |
| Compound C | HT29 | Moderate Activity |
These findings suggest that the presence of the indole ring contributes significantly to the anticancer efficacy of these compounds.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The structural characteristics of 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea allow it to exhibit activity against various bacterial strains. Studies have indicated that modifications on the indole structure can enhance its antibacterial potency, making it a candidate for further exploration in antimicrobial research .
Other Biological Activities
In addition to anticancer and antimicrobial activities, compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties. The urea moiety in particular has been associated with cytokinin-like activity, which can promote cell division and differentiation .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various indole derivatives against HCT116 and A549 cancer cell lines. The results indicated that certain modifications on the indole structure led to enhanced cytotoxicity, with some compounds exhibiting IC50 values significantly lower than established chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of several indole derivatives, including those structurally related to 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea. The study reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Q & A
Q. What is the standard synthetic route for 1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, and what key reagents are involved?
The compound is synthesized via the reaction of 2-chlorobenzyl isocyanate with 1-methyl-1H-indole-3-amine . This reaction typically proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at room temperature. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. Purification is achieved using column chromatography with silica gel and a gradient elution system .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography or NMR spectroscopy (¹H/¹³C) to resolve the 3D conformation and verify substituent positions (e.g., indole N-methylation and chlorobenzyl orientation) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) .
- FT-IR spectroscopy to validate urea (-NHCO-) and indole functional groups .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
Initial screens focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
- Cell viability assays (e.g., MTT or ATP-lite) in cancer cell lines to assess antiproliferative effects .
- Binding affinity studies (e.g., surface plasmon resonance) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what variables are most impactful?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction removal .
- Temperature control : Elevated temperatures (40–60°C) accelerate reaction rates but risk side reactions (e.g., urea decomposition) .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity . Statistical approaches like Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, solvent volume) .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to model binding poses with proteins, leveraging the indole moiety’s π-stacking potential .
- Molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time .
- QSAR models to correlate structural features (e.g., chlorobenzyl substituent position) with activity .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and positive controls.
- Meta-analysis of published datasets to identify trends or outliers.
- Dose-response validation using orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Co-crystallization with target proteins (e.g., kinases) to stabilize the complex.
- Solvent screening : High-throughput crystallization trials with PEG-based precipitants.
- Cryoprotection using glycerol or ethylene glycol to preserve crystal integrity during X-ray data collection .
Methodological Considerations
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the chlorobenzyl group (e.g., para vs. ortho substitution) or indole N-methylation to assess impact on potency .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors (e.g., urea -NH groups) using computational tools .
- In vitro-to-in vivo translation : Validate SAR findings in animal models (e.g., xenograft studies) .
Q. What are best practices for ensuring reproducibility in biological assays?
- Strict QC protocols : Batch-test compound purity via HPLC (>95%) .
- Blinded experiments : Randomize treatment groups and use automated plate readers to minimize bias.
- Data transparency : Report full experimental conditions (e.g., serum concentration in cell culture media) .
Data Analysis and Reporting
Q. How should conflicting data on metabolic stability be addressed?
- Comparative studies : Use identical liver microsome sources (e.g., human vs. rat) and incubation conditions.
- Metabolite identification : LC-MS/MS to track degradation products (e.g., hydrolyzed urea derivatives) .
- Statistical validation : Apply ANOVA or t-tests to assess significance of inter-study variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
